1-(3-Bromobenzoyl)-2-methylpiperazine

Catalog No.
S6620120
CAS No.
1240569-66-7
M.F
C12H15BrN2O
M. Wt
283.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromobenzoyl)-2-methylpiperazine

CAS Number

1240569-66-7

Product Name

1-(3-Bromobenzoyl)-2-methylpiperazine

IUPAC Name

(3-bromophenyl)-(2-methylpiperazin-1-yl)methanone

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

InChI

InChI=1S/C12H15BrN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3

InChI Key

IVDRHFORCYXHQD-UHFFFAOYSA-N

SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br

1-(3-Bromobenzoyl)-2-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a bromobenzoyl group. Its molecular formula is C12H15BrN2OC_{12}H_{15}BrN_{2}O with a molecular weight of approximately 283.16 g/mol. The compound features a piperazine moiety, which is a six-membered ring containing two nitrogen atoms, and a benzoyl group substituted with a bromine atom at the meta position. This structural arrangement contributes to its distinctive chemical and biological properties.

  • Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles such as amines or thiols.
  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
  • Reduction: It can also be reduced using lithium aluminum hydride or sodium borohydride, yielding reduced derivatives.

Research indicates that 1-(3-Bromobenzoyl)-2-methylpiperazine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which may modulate their activity and lead to specific biological effects. The presence of the piperazine ring enhances binding affinity and selectivity towards these targets.

The synthesis of 1-(3-Bromobenzoyl)-2-methylpiperazine typically involves the following steps:

  • Preparation of Acid Chloride: 3-Bromobenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Nucleophilic Reaction: The acid chloride then reacts with 2-methylpiperazine in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane, usually at low temperatures to control the reaction rate.

1-(3-Bromobenzoyl)-2-methylpiperazine has several applications across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules and pharmaceuticals.
  • Biology: The compound is investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
  • Industry: It finds use in developing specialty chemicals and materials with specific properties.

Several compounds share structural similarities with 1-(3-Bromobenzoyl)-2-methylpiperazine:

Compound NameStructural FeaturesUnique Aspects
(2S)-4-(3-Bromobenzoyl)thiomorpholine-2-carboxylateThiomorpholine ring instead of piperazineDifferent ring structure affects biological activity
(2S)-1-(4-Bromobenzoyl)-2-methylpiperazineBromobenzoyl group at the para positionVariation in substitution pattern alters properties

Uniqueness: The specific substitution pattern of 1-(3-Bromobenzoyl)-2-methylpiperazine, along with the combination of the bromobenzoyl group and the piperazine ring, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.03678 g/mol

Monoisotopic Mass

282.03678 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

Explore Compound Types